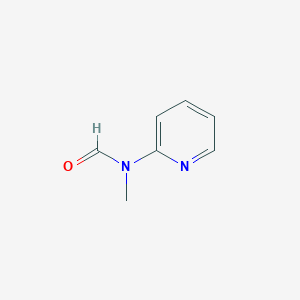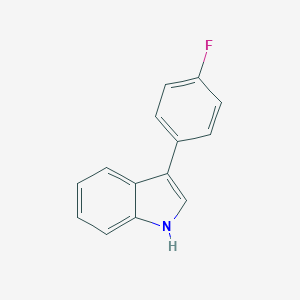
3-(4-Fluorophenyl)-1h-indole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-(4-Fluorophenyl)-1H-indole derivatives involves various strategies, including the Staudinger [2+2] cycloaddition reaction. For example, an unprecedented diastereospecific synthesis of a related compound, (E)-1-(4-fluorophenyl)-3-(1H-indol-1-yl)-4-styrylazetidin-2-one, was achieved from a cycloaddition reaction between (E)-4-fluoro-N-((E)-3-phenylallylidene)aniline and indole ketene (Lalitha et al., 2019). This method highlights the synthetic versatility and challenges in constructing such fluorophenyl-indole frameworks.
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using crystallographic studies. For instance, the single crystal X-ray structure of the aforementioned compound confirmed its crystallization in the monoclinic space group C2/c, demonstrating the absolute cis configuration of the molecule (Lalitha et al., 2019). These structural insights are crucial for understanding the compound's reactivity and interaction with biological targets.
Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of Fluorinated Pyrazoles
- Summary of Application: The compound 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole was synthesized via a visible-light-induced radical denitrogenative trifluoromethylation of the corresponding vinyl azide followed by Cs2CO3-mediated defluorinative cyclization of the resultant azine .
- Methods of Application: The synthesis involved the use of sodium trifluoromethanesulfinate as a precursor of CF3 radicals, while graphitic carbon nitride (g-C3N4) was employed as an environmentally friendly, cheap, and efficient heterogeneous photocatalyst .
- Results or Outcomes: The structure of the synthesized compound was established by 1H, 13C, 19F-NMR, IR spectroscopy, and mass-spectrometry .
Application 2: Use in Chemical Research
- Summary of Application: 3-(4-Fluorophenyl)propionic acid is used in chemical research .
- Methods of Application: Specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes: The outcomes of the research using this compound were not specified in the source .
Application 3: Synthesis of 2-Oxopiperazine Guanidine Analog
- Summary of Application: 3-(4-Fluorophenyl)propionic acid may be used in the synthesis of 2-oxopiperazine guanidine analog .
- Methods of Application: Specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes: The outcomes of the research using this compound were not specified in the source .
Application 4: Use in Chemical Research
- Summary of Application: 3-(4-Fluorophenyl)propionic Acid is used in chemical research .
- Methods of Application: Specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes: The outcomes of the research using this compound were not specified in the source .
Application 5: Synthesis of Fluorinated Compounds
- Summary of Application: 4-Fluorocinnamic acid, which is structurally similar to “3-(4-Fluorophenyl)-1h-indole”, is used in the synthesis of various fluorinated compounds .
- Methods of Application: Specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes: The outcomes of the research using this compound were not specified in the source .
Application 6: Use in Chemical Research
- Summary of Application: 3-(4-Fluorophenyl)propionic Acid is used in chemical research .
- Methods of Application: Specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes: The outcomes of the research using this compound were not specified in the source .
Safety And Hazards
Zukünftige Richtungen
The study of indoles is a vibrant field of research due to their prevalence in nature and their wide range of biological activities. Future research will likely continue to explore the synthesis of new indole-containing compounds, their biological activities, and their potential applications in medicine and other fields .
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN/c15-11-7-5-10(6-8-11)13-9-16-14-4-2-1-3-12(13)14/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVIPMRWCFOHBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50541130 | |
| Record name | 3-(4-Fluorophenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50541130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-1h-indole | |
CAS RN |
101125-32-0 | |
| Record name | 3-(4-Fluorophenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50541130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 101125-32-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Imidazo[1,2-a]pyridin-3-ylacetic acid](/img/structure/B46324.png)
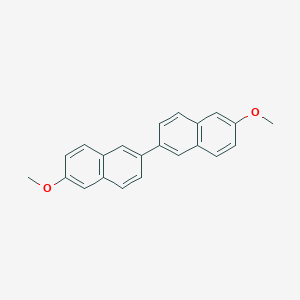


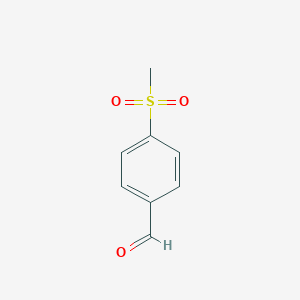
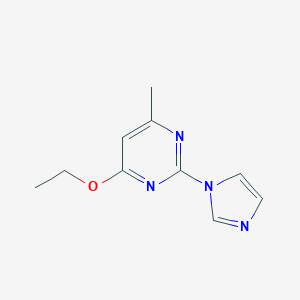


![6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B46342.png)
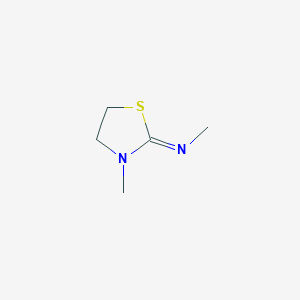
![1-[3-(Dimethylamino)thiophen-2-YL]ethanone](/img/structure/B46345.png)

